2,5-Dichlorophenyl isocyanate
Overview
Description
2,5-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the targets of 2,5-Dichlorophenyl isocyanate could be biological macromolecules containing these functional groups.
Mode of Action
Isocyanates, including this compound, are highly reactive due to the isocyanate functional group (N=C=O). They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reactivity is likely to result in changes to the structure and function of the target molecules, potentially leading to various biological effects.
Biochemical Pathways
Given the reactivity of isocyanates, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving molecules with active hydrogen atoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, elevated temperatures or contact with acids, bases, tertiary amines, and acyl chlorides may cause explosive polymerization . Contact with metals may evolve flammable hydrogen gas . It also attacks some plastics, rubber, and coatings . Therefore, the environment in which this compound is used or stored can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,5-Dichlorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds with amino acid residues, leading to changes in enzyme activity and protein function. The compound’s reactivity with nucleophiles, such as thiol and amine groups, makes it a valuable tool for studying enzyme mechanisms and protein modifications .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes. Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of proteins and enzymes, leading to changes in their activity and function. The compound can inhibit enzyme activity by binding to the active site or by modifying critical amino acid residues. This inhibition can affect various biochemical pathways, including those involved in detoxification, metabolism, and signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress, prolonged enzyme inhibition, and chronic alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including acute toxicity, organ damage, and systemic inflammation. Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects. These toxic effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and biotransformation. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of reactive intermediates and conjugates. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall impact on cellular function. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. The compound’s lipophilicity allows it to readily diffuse through lipid bilayers, contributing to its widespread distribution within cells. Additionally, this compound can bind to intracellular proteins, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments. These localization patterns can impact the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,5-dichloroaniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C6H3Cl2NH2} + \text{COCl2} \rightarrow \text{C6H3Cl2NCO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency in producing high yields. due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride (COCl)2 have been explored to improve safety .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles like alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form 2,5-dichlorophenylamine and carbon dioxide.
Polymerization: Can react with diols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
2,5-Dichlorophenylamine: Formed from hydrolysis.
Scientific Research Applications
2,5-Dichlorophenyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polyurethanes and other polymers.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the chlorine substitutions and is less reactive.
2,4-Dichlorophenyl isocyanate: Similar structure but with chlorine atoms at different positions.
Methyl isocyanate: Contains a methyl group instead of a phenyl ring and is highly toxic.
Uniqueness: 2,5-Dichlorophenyl isocyanate is unique due to the presence of chlorine atoms at the 2 and 5 positions, which enhances its reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
1,4-dichloro-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMJVGRHNZPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063826 | |
Record name | Benzene, 1,4-dichloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-82-5 | |
Record name | 2,5-Dichlorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1,4-dichloro-2-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorophenyl isocyanate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6302 | |
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Record name | Benzene, 1,4-dichloro-2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-dichloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dichlorophenyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH358YGW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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